6-Deschloro-4-chloro Cyproterone Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

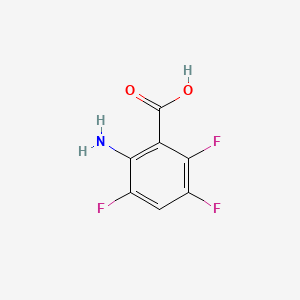

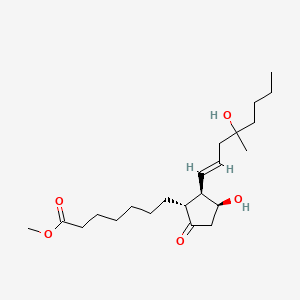

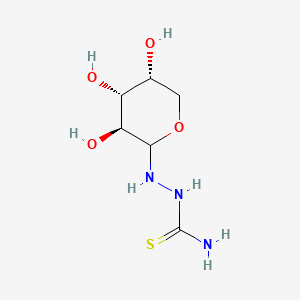

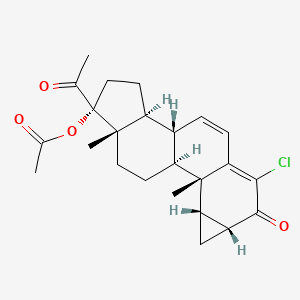

6-Deschloro-4-chloro Cyproterone Acetate, also known as Cyproterone Impurities, is a chemical compound with the CAS Registry# 23814-68-8 . It is not a hazardous compound .

Molecular Structure Analysis

The molecular formula of 6-Deschloro-4-chloro Cyproterone Acetate is C24H29ClO4 . The IUPAC name is (1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-7-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl acetate .科学的研究の応用

Pharmacological Actions and Therapeutic Efficacy

Cyproterone acetate (CPA) is known for its antiandrogenic properties, effectively inhibiting the action of adrenal and testicular androgens on prostate cells. It exhibits progestogenic activity, leading to a reduction in testicular secretion of androgens. The drug has shown efficacy in prostate cancer treatment, particularly as a monotherapy for patients where orchiectomy is not an option. Furthermore, CPA can be combined with surgical or gonadotrophin-releasing hormone (GnRH) agonist-mediated castration to target adrenal androgens. While the combination therapy's effectiveness in prolonging survival is still under investigation, CPA is recognized for preventing disease exacerbation during initial GnRH agonist treatment and reducing hot flushes associated with castration methods (Barradell & Faulds, 1994).

Cardiovascular Tolerance

Cyproterone acetate's cardiovascular safety has been scrutinized, with metabolic studies indicating no adverse effects on lipid profiles and clotting parameters, key cardiovascular risk factors. Clinical trials have demonstrated CPA's cardiovascular safety profile to be superior to that of diethylstilboestrol, with adverse effects occurring in less than 5% of cases. This safety profile is supported by a breadth of studies, suggesting a comparable incidence of cardiovascular complications to other treatment modalities for prostate cancer, including orchidectomy and LHRH agonists (Hermabessiere, 1992).

Effects on Male Reproductive System

Research comparing CPA with flutamide and megestrol acetate on male rats' reproductive organs highlights CPA's potent inhibitory effects on the prostate and seminal vesicle. The study underscores CPA's inability to stimulate proliferation or restore function in the involuted rat prostate, along with its glucocorticoid-like activity indicated by adrenal weight reduction. These findings provide insight into CPA's antiandrogenic and potential glucocorticoid-like activities, though their clinical relevance to prostate cancer treatment remains to be fully understood (El Etreby et al., 1987).

Treatment of Deviant Sexual Behavior

CPA, along with medroxyprogesterone acetate (MPA), has been reviewed for its role in treating deviant male hypersexuality, including in individuals with mental retardation. Clinical observations suggest both drugs, considered approximately equipotent, can effectively suppress libido and sexual arousal in men. Their use, particularly in conjunction with psychotherapy, may benefit certain sex offenders. However, the need for more controlled trials to validate these findings is emphasized (Cooper, 1986).

作用機序

While specific information on the mechanism of action of 6-Deschloro-4-chloro Cyproterone Acetate is not available, Cyproterone Acetate, a related compound, is known to suppress the actions of testosterone and its metabolite dihydrotestosterone on tissues. It acts by blocking androgen receptors which prevents androgens from binding to them and suppresses luteinizing hormone (which in turn reduces testosterone levels) .

特性

IUPAC Name |

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-7-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)10-8-16-14-5-6-18-20(25)21(28)15-11-19(15)23(18,4)17(14)7-9-22(16,24)3/h5-6,14-17,19H,7-11H2,1-4H3/t14-,15+,16-,17-,19-,22-,23+,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUBISXESKUWMN-HHRTUPDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=C(C(=O)C5CC5C34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747506 |

Source

|

| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Deschloro-4-chloro Cyproterone Acetate | |

CAS RN |

23814-68-8 |

Source

|

| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。